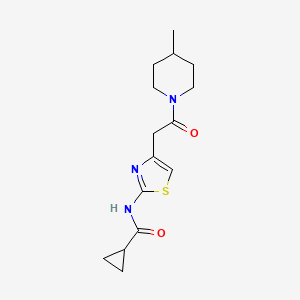

N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Description

N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a cyclopropanecarboxamide group and a 4-methylpiperidin-1-yl acetamide side chain.

Properties

IUPAC Name |

N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-10-4-6-18(7-5-10)13(19)8-12-9-21-15(16-12)17-14(20)11-2-3-11/h9-11H,2-8H2,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNOHSJSHXVANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Based on its structural features, it may have potential effects on cellular processes such as signal transduction, protein synthesis, and cell cycle regulation.

Biological Activity

N-(4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, a compound with the molecular formula and a molecular weight of approximately 307.41 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O2S |

| Molecular Weight | 307.41 g/mol |

| IUPAC Name | N-[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

| CAS Number | 923184-14-9 |

The precise mechanism of action for this compound remains to be fully elucidated. However, based on its structural characteristics and similarity to other bioactive compounds, it is hypothesized that it may exert its effects through:

- Non-Covalent Interactions : The compound likely interacts with biological targets via hydrogen bonding, ionic interactions, and hydrophobic effects.

- Influence on Biochemical Pathways : Similar compounds have been shown to affect cellular processes such as signal transduction, protein synthesis, and cell cycle regulation.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:

- In Vitro Studies : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Specific IC50 values (the concentration required to inhibit 50% of cell growth) have not been established for this compound directly but can be inferred from related compounds.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the bioavailability and therapeutic potential of this compound:

- Absorption : The compound is expected to have moderate absorption characteristics based on its molecular structure.

- Distribution : It may distribute widely in tissues due to its lipophilic nature.

- Metabolism : Potential metabolic pathways remain to be characterized.

- Excretion : Likely excreted via renal pathways, but specific studies are needed.

Case Studies and Research Findings

Several studies have investigated compounds within the same class as this compound. Below are notable findings:

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several thiazole- and piperidine-based derivatives. Key comparisons include:

Key Observations :

- Structural Flexibility vs. Rigidity : The target compound’s cyclopropane ring and 4-methylpiperidine group enhance rigidity compared to urea-based analogs (e.g., 2b ), which may influence binding specificity .

- Substituent Effects : Piperazine/piperidine derivatives (e.g., 45 , 13 ) exhibit varied bioactivities depending on substituents. For example, 45 ’s 4-methylpiperazine group may improve solubility, whereas 13 ’s 4-methoxyphenylpiperazine enhances MMP inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.